molecular formula C13H12OS B8327666 2-Phenylthiomethylphenol

2-Phenylthiomethylphenol

Cat. No. B8327666
M. Wt: 216.30 g/mol
InChI Key: ZCXPUQBKCXGWFP-UHFFFAOYSA-N
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Patent
US04304940

Procedure details

4.5.10-3 mole of zinc acetate, in the form of an approximately 20% strength aqueous solution, 30 g of 96% pure paraformaldehyde ( 0.96 mole of CH2O) and 113.6 g of 97% pure thiophenol (1 mole) were added to 564 g (6 moles) of phenol at about 70° C. The mixture was then heated to the reflux temperature in the course of about 30 minutes and kept under these conditions for 7.5 hours (temperature of the mixture 154° to 132° C.). After this time, gas chromatography analysis gave a yield of 2-phenylthiomethylphenol of 81% of theory (relative to formaldehyde) and a ratio of 2- to 4-phenylthiomethylphenol of more than 99:1. The 2-phenylthiomethylphenol obtained on subsequent distillation at 140°-150° C./0.6-0.9 mm Hg was 98% pure.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
113.6 g
Type
reactant
Reaction Step One
Quantity
564 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[C:3]1([SH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10]1([OH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[C:3]1([S:9][CH2:1][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[OH:16])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:1]=[O:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C=O
Name
Quantity
113.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
564 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to the reflux temperature in the course of about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
temperature of the mixture 154° to 132° C.

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SCC1=C(C=CC=C1)O
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.